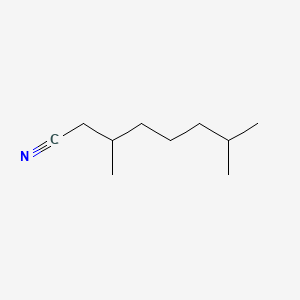

3,7-Dimethyloctanenitrile

Description

Contextualization within the Alkyl Nitrile Chemical Class

3,7-Dimethyloctanenitrile belongs to the alkyl nitrile class of organic compounds. numberanalytics.comck12.org These compounds are characterized by the presence of a cyano (-C≡N) functional group attached to an alkyl carbon chain. numberanalytics.com The general structure is R-C≡N, where 'R' represents an alkyl group. numberanalytics.com The carbon-nitrogen triple bond is a key feature, creating a reactive site that makes nitriles valuable in organic synthesis. ebsco.com This bond is highly polar, leading to dipole-dipole interactions between molecules and influencing their physical properties such as boiling point and solubility. numberanalytics.com

Alkyl nitriles are generally colorless liquids or white crystalline solids, with smaller chain molecules being soluble in water. ck12.org They serve as important intermediates in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov Their versatility allows them to be precursors for a wide range of other functional groups like carboxylic acids, amides, and amines. numberanalytics.com

3,7-Dimethyloctanenitrile, with its ten-carbon skeleton (C10H19N), is a long-chain aliphatic nitrile. guidechem.comechemi.com Unlike simpler nitriles such as acetonitrile (B52724), which is widely used as a solvent, long-chain nitriles often exhibit distinct fragrance properties. ebsco.comresearchgate.net The structure of 3,7-Dimethyloctanenitrile features two methyl group branches along the main octanenitrile (B114854) chain, which influences its specific chemical and physical characteristics. guidechem.com

Overview of Academic Research Trajectories for Long-Chain Nitriles

Academic and industrial research into long-chain nitriles has followed several key trajectories, driven by their diverse applications. A significant area of investigation is their use as fragrance ingredients. researchgate.net Many long-chain nitriles possess desirable scents and are more stable in various media compared to their aldehyde counterparts, making them valuable in the perfume and home care industries. nih.govresearchgate.netgoogle.com Research often focuses on the synthesis of novel nitrile structures to create new fragrance profiles. researchgate.net

Another important research avenue is their role as intermediates in organic synthesis. researchgate.net The nitrile group can be transformed into various other functional groups, making long-chain nitriles useful building blocks for more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov Studies have explored efficient catalytic methods for these transformations. researchgate.net

Furthermore, long-chain nitriles have been investigated in the context of geochemistry and biofuel production. jst.go.jpresearchgate.net Research has shown that long-chain aliphatic nitriles can be formed during the thermal degradation of kerogen, suggesting they are intermediates in the formation of petroleum hydrocarbons. jst.go.jp In the field of biofuels, studies have explored the conversion of free fatty acids into long-chain nitriles. researchgate.net

More recently, enzymatic and biocatalytic routes for nitrile synthesis are gaining attention as greener alternatives to traditional chemical methods, which often involve toxic reagents and harsh conditions. nih.govresearchgate.net

Identification of Key Research Domains for 3,7-Dimethyloctanenitrile

The primary research domain for 3,7-Dimethyloctanenitrile is overwhelmingly in the field of fragrance chemistry. researchgate.netiff.comcloudfront.net It is valued for its citrus, aldehydic, and lemon-like odor. guidechem.comechemi.com A key characteristic that drives its use and research is its remarkable stability, particularly in aggressive media like hypochlorite (B82951) bleach cleaners, where more reactive fragrance compounds like citral (B94496) would degrade. guidechem.comechemi.comgoogle.com This stability makes it a suitable replacement for less stable citrus-scented aldehydes. google.com

Research in this area includes its synthesis, often from citronellal (B1669106) through hydrogenation, oximation, and subsequent dehydration. guidechem.comechemi.com Olfactory studies are also conducted to characterize its scent profile, which is described as citrus, aldehydic, and waxy with metallic facets. iff.com

Another area of research involving 3,7-Dimethyloctanenitrile is in analytical chemistry, where it has been used as a stimulus in studies of olfaction and memory. diva-portal.orgmit.edu For instance, it has been included in sets of odorants to investigate olfactory imagery and the effects of neurochemical modulation on odor recognition memory. diva-portal.orgmit.edu

The table below summarizes the key properties of 3,7-Dimethyloctanenitrile.

| Property | Value |

| Chemical Formula | C10H19N |

| Molecular Weight | 153.27 g/mol |

| CAS Number | 40188-41-8 |

| Appearance | Clear colorless liquid |

| Odor Profile | Citrus, aldehydic, lemon |

Structure

3D Structure

Properties

CAS No. |

40188-41-8 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

3,7-dimethyloctanenitrile |

InChI |

InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-7H2,1-3H3 |

InChI Key |

SAPMLSXAXRULJB-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CC#N |

Canonical SMILES |

CC(C)CCCC(C)CC#N |

Other CAS No. |

40188-41-8 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Ii. Synthetic Organic Chemistry of 3,7 Dimethyloctanenitrile

Established Synthetic Routes to 3,7-Dimethyloctanenitrile

The primary methods for synthesizing 3,7-dimethyloctanenitrile involve catalytic hydrogenation, dehydration reactions, and comprehensive multi-step approaches.

One of the most direct methods for preparing 3,7-dimethyloctanenitrile is through the catalytic hydrogenation of unsaturated nitrile precursors. Geranonitrile (cis-3,7-dimethyl-2,6-octadiene nitrile) is a common starting material for this process. google.com The hydrogenation reaction saturates the carbon-carbon double bonds present in the precursor molecule, yielding the fully saturated alkyl nitrile. This process is typically carried out in the presence of a metal catalyst, such as palladium on carbon or copper-chromium oxide catalysts, under a hydrogen atmosphere. wordpress.com The reaction effectively reduces the olefinic groups without affecting the nitrile functional group.

The conversion of aldehydes to nitriles via an aldoxime intermediate is a fundamental and widely used transformation in organic synthesis. rsc.org This two-step process begins with the reaction of an aldehyde, in this case, 3,7-dimethyloctanal (B3032866), with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 3,7-dimethyloctanal oxime. The subsequent step involves the dehydration of this oxime to yield 3,7-dimethyloctanenitrile.

This dehydration is an environmentally favorable reaction as it produces water as the only by-product. nih.gov A plethora of reagents and catalytic systems have been developed to facilitate this transformation under various conditions. researchgate.net These methods are often chosen based on the need for mild conditions, especially for fragile substrates. nih.gov

Several modern reagents have been reported to efficiently carry out the dehydration of aldoximes. These include:

N-chlorosuccinimide and pyridine : This system is effective for dehydrating benzaldehyde (B42025) oximes substituted with electron-donating groups. thieme-connect.com

Iron catalysts : Simple iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-based solvents. nih.gov

1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) : This reagent, in combination with a base like DBU, converts aldoximes to nitriles under very mild conditions. nih.gov

The choice of reagent and reaction conditions can be tailored to optimize the yield and purity of the final nitrile product.

| Dehydration Method | Reagent/Catalyst | Key Features |

| Catalytic Dehydration | Iron Salts | Environmentally benign; no other reagents or nitrile media required. nih.gov |

| Mild Dehydration | BOP and DBU | Very mild conditions; suitable for fragile substrates. nih.gov |

| Thermal Dehydration | N,N-Dimethylformamide (DMF) | Simple procedure involving heating in DMF, which acts as both solvent and catalyst. researchgate.net |

| Chlorination-Elimination | N-Chlorosuccinimide/Pyridine | Effective for specific substituted aromatic aldoximes. thieme-connect.com |

Multistep synthesis provides a strategic approach to construct complex molecules like 3,7-dimethyloctanenitrile from more readily available and simpler starting materials. vapourtec.com This methodology involves a sequence of chemical reactions, where the product of one step becomes the reactant for the next. vapourtec.comyoutube.com

A practical multistep synthesis of 3,7-dimethyloctanenitrile can commence from citronellal (B1669106) or citronellol. wordpress.comchemicalbook.comchemdad.com For instance, starting from citronellol, the synthesis could involve:

Hydration : Citronellol is hydrated to form 3,7-dimethyloctane-1,7-diol. chemdad.com This can be achieved using reagents like 60% sulfuric acid. chemdad.com

Oxidation/Dehydrogenation : The diol can then be selectively oxidized. For example, catalytic dehydrogenation can convert the primary alcohol group to an aldehyde, yielding 7-hydroxy-3,7-dimethyloctanal. chemicalbook.comchemdad.com

Oximation : The resulting aldehyde is converted to its oxime using hydroxylamine.

Dehydration and Reduction : The hydroxyl group on the oxime can be removed, and the oxime itself dehydrated to the nitrile in a series of steps.

Alternatively, a route starting from citronellal involves hydrogenation to form 3,7-dimethyloctanal, followed by oximation and dehydration as described in section 2.1.2. wordpress.com These multi-step pathways offer flexibility and control in building the target molecule. youtube.com

Synthesis of Structural Analogs and Related Derivatives

The synthesis of structural analogs of 3,7-dimethyloctanenitrile allows for the exploration of structure-activity relationships and the development of new compounds with unique properties.

Oxygenated derivatives, particularly those containing hydroxyl or methoxy (B1213986) groups, are of significant interest.

The synthesis of 7-methoxy-3,7-dimethyloctanenitrile has been documented through the catalytic hydrogenation of an unsaturated precursor. google.com

In a reported procedure, 7-methoxy-3,7-dimethyl-2(3)-octennitrile is dissolved in methanol (B129727) and hydrogenated in the presence of a palladium on calcium carbonate catalyst. The reaction is conducted at 50°C under normal pressure until hydrogen uptake ceases. Subsequent distillation of the reaction mixture yields the desired 7-methoxy-3,7-dimethyloctanenitrile. google.com A significant research finding includes the synthesis of a radioisotope-labeled version, cyano-14C-7-methoxy-3,7-dimethyloctanenitrile, for specialized studies. google.com

| Reaction | Reactant | Catalyst | Solvent | Temperature | Product | Yield |

| Hydrogenation | 7-Methoxy-3,7-dimethyl-2(3)-octennitrile | 5% Pd on CaCO₃ | Methanol | 50°C | 7-Methoxy-3,7-dimethyloctanenitrile | 51% |

This synthesis highlights a specific application of catalytic hydrogenation to produce a functionalized derivative of the parent nitrile. The starting unsaturated methoxy nitrile can be prepared from precursors like 7-hydroxy-3,7-dimethyl-2-octennitrile. google.com

Synthesis of Oxygenated Dimethyloctanenitrile Derivatives

7-Hydroxy-3,7-dimethyloctanenitrile

7-Hydroxy-3,7-dimethyloctanenitrile is a functionalized derivative of 3,7-dimethyloctanenitrile. Its synthesis can be approached through the hydration of unsaturated precursors. For instance, the related compound 7-hydroxy-3,7-dimethyl-2-octenenitrile has been synthesized by reacting 3,7-dimethyl-2,6-octadienenitrile (geranonitrile) with 70% sulfuric acid at low temperatures (-10 °C). google.com This process involves the selective hydration of the C6-C7 double bond. The resulting unsaturated hydroxy nitrile can then, in principle, be hydrogenated to yield the saturated 7-Hydroxy-3,7-dimethyloctanenitrile.

Another potential pathway involves starting from 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal). chemdad.comlookchem.com This aldehyde can be converted to its corresponding oxime, which can then be dehydrated to form the target nitrile. This method avoids the direct handling of cyanide, a key advantage in modern chemical synthesis. The starting material, hydroxycitronellal, is accessible through various routes, including the hydration of citronellal or the catalytic dehydrogenation of 3,7-dimethyloctane-1,7-diol. chemdad.com

Synthesis of Methylated Analogs (e.g., 3,6,7-Trimethyloctanenitrile)

Methylated analogs of 3,7-dimethyloctanenitrile have been synthesized, primarily for evaluation in other scientific fields. A key example is 3,6,7-trimethyloctanenitrile (B8279529). The synthesis of this compound is achieved through a two-step process starting from an unsaturated precursor. google.comepo.org

First, an unsaturated methylated nitrile, 3,6,7-trimethyl-2,6-octadienenitrile, is prepared. This is accomplished via a Knoevenagel condensation between 5,6-dimethylhept-5-en-2-one and cyanoacetic acid, using triethanolamine (B1662121) as a catalyst in toluene. google.com

The subsequent and final step is the catalytic hydrogenation of the resulting diene-nitrile. This reduction is typically performed using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. The reaction converts the two carbon-carbon double bonds into single bonds, yielding the saturated 3,6,7-trimethyloctanenitrile as a mixture of isomers. google.comepo.org The product can be purified by distillation. google.com

A similar strategy can be employed to create other methylated analogs, such as 5,7,7-trimethyloctanenitrile. This involves the Knoevenagel reaction of isononyl aldehyde with cyanoacetic acid, followed by catalytic hydrogenation of the resulting unsaturated nitrile intermediate. google.comgoogleapis.com

Table 1: Synthesis of 3,6,7-Trimethyloctanenitrile

| Step | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Condensation | 5,6-Dimethylhept-5-en-2-one, Cyanoacetic acid | Triethanolamine, Toluene | 3,6,7-Trimethyl-2,6-octadienenitrile | 79.4% | google.com |

Preparation of Unsaturated Dimethyloctanenitrile Isomers (e.g., 3,7-Dimethyl-2,6-octadienenitrile)

3,7-Dimethyl-2,6-octadienenitrile, also known as geranonitrile or citronitrile, is a significant unsaturated isomer. google.comontosight.ai It exists as a mixture of (E) and (Z) isomers regarding the C2-C3 double bond. guidechem.comcymitquimica.com The synthesis of these isomers is well-established and often serves as a precursor step for producing the saturated 3,7-dimethyloctanenitrile through hydrogenation.

The preparation commonly involves the reaction of citral (B94496) (a mixture of geranial and neral) with hydroxylamine to form the corresponding oxime, which is then dehydrated to the nitrile. This method is a classic route to α,β-unsaturated nitriles from aldehydes. Geranonitrile is recognized for its stability, making it a useful compound in various applications. google.com

Advanced Synthetic Reactions and Mechanistic Investigations

Enzymatic Catalysis in Nitrile Synthesis (e.g., Aldoxime Dehydratases)

A modern, sustainable approach to nitrile synthesis involves enzymatic catalysis, which circumvents the need for harsh reagents and conditions. scispace.com Aldoxime dehydratases (Oxd) are a class of lyase enzymes that catalyze the direct dehydration of aldoximes to form the corresponding nitriles under mild conditions (e.g., pH 7.0, 30 °C). scispace.comnih.gov This method is cyanide-free and aligns with the principles of green chemistry. nih.govresearchgate.net

These enzymes, which contain a heme B group in their active site, have been successfully used for a broad range of substrates, from simple aliphatic to more complex structures. nih.govacs.org For instance, an aldoxime dehydratase from Bacillus sp. OxB-1 has demonstrated high efficiency in converting aliphatic aldoximes into nitriles, achieving remarkable substrate loadings. acs.org The synthesis of fragrance-related nitriles, such as citronellyl nitrile, has been achieved using whole cells overexpressing these enzymes, often in solvent-free systems. researchgate.netnih.gov The process typically involves the initial formation of an aldoxime from the corresponding aldehyde (like citronellal) and hydroxylamine, followed by enzymatic dehydration. scispace.comacs.org

Table 2: Examples of Aldoxime Dehydratase Applications

| Enzyme Source | Substrate Example | Product Example | Key Advantage | Reference |

|---|---|---|---|---|

| Rhodococcus sp. | Aryl- and alkyl-aldoximes | Aryl- and alkyl-nitriles | First microbial synthesis from aldoximes | scispace.com |

| Bacillus sp. OxB-1 | n-Octanal aldoxime | n-Octanenitrile | Very high substrate loading (up to 1.4 kg/L ) | acs.org |

Atom Transfer Addition Reactions for Functionalization

Atom Transfer Radical Addition (ATRA) represents a powerful method for the functionalization of nitriles and related compounds. This approach involves the addition of a radical across a double or triple bond. Recent studies have focused on the functionalization of simple nitriles by generating an α-cyano carbon-centered radical, which can then react with various substrates. rsc.org

One strategy involves a metal-free ATRA of simple nitriles to alkynes, initiated by a peroxide like tert-butyl peroxybenzoate (TBPB), to produce β,γ-unsaturated nitriles. organic-chemistry.org Another approach is the copper-catalyzed ATRA reaction of alkenes with α-bromoacetonitrile, which efficiently constructs γ-bromonitriles and, subsequently, β,γ-unsaturated nitriles. rsc.org

Furthermore, research has explored the direct, metal-free oxidative coupling of sp³ C-H bonds in alkyl nitriles with other C-H bonds, such as those in fluorenes and oxindoles. nsf.govnih.gov This method generates highly functionalized molecules containing quaternary carbon centers by forming a radical at the α-position of the nitrile, which then couples with another radical species. nsf.govnih.gov These reactions highlight the versatility of radical chemistry in creating complex nitrile-containing structures from simple precursors.

Stereoselective Synthesis Methodologies for Related Compounds

The stereoselective synthesis of nitrile-containing compounds, particularly those with chiral centers or specific double bond geometries, is a significant area of modern organic chemistry. The C3 position in 3,7-dimethyloctanenitrile is a stereocenter, and controlling its configuration is a key synthetic challenge.

Methodologies for achieving stereoselectivity include:

Asymmetric Catalysis : The use of chiral catalysts can guide the formation of one enantiomer or diastereomer over another. For example, biocatalytic approaches using engineered enzymes, such as myoglobin-based catalysts, have enabled the highly stereoselective synthesis of complex structures like fluorinated cyclopropane (B1198618) nitriles. utdallas.edu

Substrate Control : The inherent chirality in a starting material can direct the stereochemical outcome of subsequent reactions. The stereoselective synthesis of diterpene derivatives from steviol, a natural product, exemplifies this approach, where reactions are stereospecific based on the existing chiral framework. mdpi.com

Stereodivergent Reactions : By modifying reaction conditions, such as temperature, it is possible to selectively synthesize different diastereoisomers from the same set of starting materials. A four-component Ugi reaction has been used to create C-N atropisomeric peptide analogues with control over both central and axial chirality. rsc.org

Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling reactions, like the Suzuki coupling, are instrumental in the stereoselective formation of C-C bonds, including the synthesis of 1,3-dienes with specific (E/Z) geometries. mdpi.com These methods are crucial for preparing unsaturated nitrile precursors with defined stereochemistry. rsc.org

These advanced methodologies provide the tools to synthesize specific stereoisomers of 3,7-dimethyloctanenitrile and its analogs, which is essential for investigating structure-activity relationships in various chemical and biological contexts.

Iii. Chemical Reactivity and Transformation Pathways

Reactions of the Nitrile Functional Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group (–C≡N) polarizes the carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to its primary transformation pathways.

The reduction of the nitrile group is a key transformation, typically leading to the formation of primary amines. This is commonly achieved through catalytic hydrogenation, a process with high atom efficiency and environmental viability. csic.es The hydrogenation of nitriles can be catalyzed by various heterogeneous catalysts, with palladium on activated carbon (Pd/C) being a common choice. lookchem.comrsc.org

The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bond. Complete reduction yields the primary amine, 3,7-dimethyloctan-1-amine (B1355250). gmchemic.com However, the reaction can sometimes yield secondary and tertiary amines as byproducts. The formation of the secondary amine, N,N-bis(3,7-dimethyloctyl)amine, and the tertiary amine, Tris-(3,7-dimethyl-octyl)-amine, can occur through subsequent reactions between the initially formed primary amine and intermediate imines. lookchem.comnih.gov

For instance, the synthesis of Tris-(3,7-dimethyl-octyl)-amine from 3,7-dimethyloctanenitrile has been documented using a 5% palladium/activated carbon catalyst in water. The reaction is conducted at temperatures between 50-81°C under hydrogen pressure for approximately 5-6 hours. lookchem.com Strategies to enhance selectivity towards the primary amine often involve the addition of ammonia (B1221849) to the reaction mixture, which can suppress the formation of secondary and tertiary amine side products. csic.es

Table 1: Products of Hydrogenation of 3,7-Dimethyloctanenitrile

| Product Name | Molecular Formula | Class of Amine |

| 3,7-Dimethyloctan-1-amine | C10H23N | Primary |

| 3,7-Dimethyl-N-octyloctan-1-amine | C18H39N | Secondary |

| Tris-(3,7-dimethyl-octyl)-amine | C30H63N | Tertiary |

This table is generated based on data from references lookchem.comgmchemic.comnih.gov.

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. savemyexams.comsavemyexams.com This process is fundamental for synthesizing carboxylic acids from alkyl halides or other precursors via a nitrile intermediate. libretexts.org

The hydrolysis proceeds in two main stages. First, the nitrile is hydrated to form an amide intermediate, in this case, 3,7-dimethyloctanamide. Amides are relatively stable due to resonance between the nitrogen lone pair and the carbonyl group, making their hydrolysis more challenging than that of esters. masterorganicchemistry.com Consequently, forcing conditions, such as prolonged heating under reflux with acid or base, are typically required to drive the reaction to completion. masterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis : The nitrile is heated with a dilute aqueous acid, such as hydrochloric acid. libretexts.org The nitrile nitrogen is protonated, rendering the carbon atom more electrophilic for water to attack. The resulting amide intermediate is then further hydrolyzed to the carboxylic acid (3,7-dimethyloctanoic acid) and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com

Base-catalyzed hydrolysis : The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This reaction initially forms the salt of the carboxylic acid (e.g., sodium 3,7-dimethyloctanoate) and ammonia. libretexts.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. savemyexams.comsavemyexams.com

The initial product of partial hydrolysis is the corresponding amide, which can be isolated under carefully controlled conditions. However, the complete hydrolysis to the carboxylic acid is the more common synthetic objective.

Transformations of the Alkyl Chain and Methyl Branches

While the nitrile group is the most reactive site, the alkyl backbone of 3,7-Dimethyloctanenitrile can also undergo functionalization, leading to a variety of derivatives.

3,7-Dimethyloctanenitrile serves as a precursor in synthetic routes to important fragrance aldehydes like (+)-Citronellal and trans-Citral. chemdad.comchemicalbook.com Citral (B94496) itself is a term for a mixture of two geometric isomers, geranial (trans-citral) and neral (B7780846) (cis-citral). wikipedia.orgnih.gov The conversion of the nitrile to an aldehyde can be accomplished through reductive hydrolysis. This transformation highlights the role of nitriles in carbon chain extensions that can be subsequently converted into other functional groups. Conversely, 3,7-Dimethyloctanenitrile can be synthesized from citronellal (B1669106) through hydrogenation, followed by oximation and dehydration, demonstrating the synthetic interchangeability of these compounds. guidechem.com

The alkyl chain of 3,7-Dimethyloctanenitrile can be modified through reactions such as hydroxylation and etherification, typically at the tertiary carbon position (C7), which is more susceptible to certain types of functionalization.

Hydroxylation : The introduction of a hydroxyl group (–OH) at the C7 position results in the formation of 7-Hydroxy-3,7-dimethyloctanenitrile. ncats.iochemspider.com This transformation introduces a new reactive center to the molecule, allowing for further synthetic modifications.

Etherification : The formation of an ether linkage, such as a methoxy (B1213986) group (–OCH3), at the C7 position yields 7-methoxy-3,7-dimethyloctanenitrile. chemsrc.comuni.lu This process involves the replacement of the hydrogen of a hydroxyl group (in the hydroxylated intermediate) with an alkyl group. Other ether derivatives, such as those formed with silyl (B83357) groups like tert-butyldimethylsilyl, have also been noted in synthetic chemistry. molaid.com

Table 2: Functionalized Derivatives of the 3,7-Dimethyloctanenitrile Alkyl Chain

| Derivative Name | Molecular Formula | Functional Group Added | Position of Functionalization |

| 7-Hydroxy-3,7-dimethyloctanenitrile | C10H19NO | Hydroxyl (–OH) | C7 |

| 7-Methoxy-3,7-dimethyloctanenitrile | C11H21NO | Methoxy (–OCH3) | C7 |

This table is generated based on data from references ncats.iochemspider.comchemsrc.comuni.lu.

Role as a Chemical Precursor in the Synthesis of Downstream Compounds

As evidenced by the reactions above, 3,7-Dimethyloctanenitrile is a valuable intermediate in organic synthesis. Its ability to be transformed into amines, amides, carboxylic acids, and aldehydes makes it a versatile building block. chemdad.comchemicalbook.com

Its primary application lies in the flavor and fragrance industry. Due to its own citrus-like odor and its remarkable stability in chemically aggressive media, such as bleach, it is used directly in perfuming household cleaning products. guidechem.com Furthermore, its role as a precursor to other fragrance compounds like citronellal and its derivatives is significant. chemdad.comchemicalbook.com The hydrogenation to 3,7-dimethyloctan-1-amine and its derivatives provides access to a class of compounds used as synthetic intermediates. gmchemic.com The hydrolysis pathway opens up routes to the corresponding carboxylic acid and its esters, which have their own applications in various fields of chemical manufacturing.

Iv. Advanced Analytical Methodologies for 3,7 Dimethyloctanenitrile Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for the elucidation of molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing 3,7-dimethyloctanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are utilized to confirm the structure of 3,7-dimethyloctanenitrile.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their electronic environment. slideshare.net For 3,7-dimethyloctanenitrile, distinct signals would be expected for the methyl protons at positions 3 and 7, the methylene (B1212753) protons along the carbon chain, and the methine protons at the chiral centers. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu The chemical shift of the nitrile carbon (C≡N) is typically found in the range of 110-120 ppm. oregonstate.edu The various methyl, methylene, and methine carbons will also have characteristic chemical shifts. The electronegativity of the nitrogen atom in the nitrile group influences the chemical shifts of nearby carbon atoms. libretexts.org

A general table of expected ¹³C NMR chemical shifts for aliphatic nitriles is provided below.

| Carbon Environment | Typical Chemical Shift (ppm) |

| C≡N | 110 - 120 |

| CH-CN | 25 - 35 |

| R-C H₂-CN | 16 - 25 |

| R-C H₂- | 10 - 50 |

| R-C H- | 10 - 50 |

| R-C H₃ | 10 - 15 |

Data sourced from typical chemical shift ranges for aliphatic compounds. oregonstate.edulibretexts.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the 3,7-dimethyloctanenitrile molecule.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. scispace.com For 3,7-dimethyloctanenitrile, electron impact (EI) ionization is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for 3,7-dimethyloctanenitrile would correspond to its molecular weight.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Aliphatic nitriles often exhibit weak molecular ion peaks. scispace.com A common fragmentation pathway for straight-chain nitriles involves a McLafferty rearrangement, which can result in a characteristic ion at m/z 41. scispace.comyoutube.com Other significant fragment ions can arise from the cleavage of C-C bonds along the alkyl chain. libretexts.org The presence of an odd number of nitrogen atoms in nitriles results in a molecular ion with an odd mass-to-charge ratio, a principle known as the nitrogen rule. scispace.com

Below is a table of potential fragment ions that could be observed in the mass spectrum of 3,7-dimethyloctanenitrile.

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 153 | [C₁₀H₁₉N]⁺ | Molecular Ion (M⁺) |

| 138 | [C₉H₁₆N]⁺ | Loss of a methyl group (•CH₃) |

| 110 | [C₇H₁₂N]⁺ | Loss of a propyl group (•C₃H₇) |

| 96 | [C₆H₁₀N]⁺ | Loss of a butyl group (•C₄H₉) |

| 41 | [C₂H₃N]⁺ | McLafferty rearrangement or other complex fragmentations |

This table is illustrative and based on general fragmentation patterns of aliphatic nitriles. scispace.comlibretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula and further confirming the identity of 3,7-dimethyloctanenitrile.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 3,7-dimethyloctanenitrile from reaction mixtures or natural extracts and for assessing its purity. rroij.com Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like 3,7-dimethyloctanenitrile. measurlabs.comemerson.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. measurlabs.com The separation is based on the differential partitioning of the components between the mobile and stationary phases.

GC is particularly useful for the quantitative analysis of 3,7-dimethyloctanenitrile, allowing for the determination of its concentration in a sample. rroij.com Furthermore, GC can be used to separate isomers. nih.govnih.gov Since 3,7-dimethyloctanenitrile has two chiral centers, it can exist as a mixture of diastereomers. A chiral GC column can be used to separate these stereoisomers. The choice of the stationary phase is critical for achieving good separation. sigmaaldrich.com Non-polar or mid-polar columns are often suitable for the analysis of aliphatic nitriles. utm.my

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for definitive identification of the separated components. epa.gov

High-performance liquid chromatography (HPLC) is another versatile technique used for the separation, purification, and analysis of 3,7-dimethyloctanenitrile. libretexts.orgrsc.org HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. libretexts.org The separation is based on the analyte's affinity for the stationary and mobile phases. waters.com

For a relatively non-polar compound like 3,7-dimethyloctanenitrile, reversed-phase HPLC is a common choice. libretexts.org In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol (B129727). waters.comnih.gov By adjusting the composition of the mobile phase (gradient elution), the retention time of 3,7-dimethyloctanenitrile can be controlled to achieve separation from other components in a mixture. libretexts.org

Preparative HPLC can be used to isolate pure 3,7-dimethyloctanenitrile from a crude reaction mixture. nih.gov The separated fractions are collected and the solvent is removed to yield the purified compound. Analytical HPLC, on the other hand, is used to assess the purity of a sample by detecting and quantifying any impurities present. rsc.org

The following table summarizes the typical HPLC conditions for the analysis of aliphatic nitriles.

| Parameter | Typical Condition |

| Mode | Reversed-Phase |

| Stationary Phase | C18 or C8 bonded silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (at low wavelength) or Mass Spectrometer |

This table represents common starting conditions for method development. libretexts.orgwaters.com

V. Theoretical and Computational Chemistry of 3,7 Dimethyloctanenitrile

Molecular Structure and Conformation Analysis via Computational Methods

Computational methods are powerful tools for determining the three-dimensional structure and conformational landscape of molecules like 3,7-Dimethyloctanenitrile. Due to the presence of multiple single bonds, this molecule possesses significant conformational flexibility. Understanding the various possible spatial arrangements of its atoms (conformers) and their relative energies is crucial, as these can influence its physical and chemical properties.

Conformational analysis of 3,7-Dimethyloctanenitrile can be systematically performed using a variety of computational techniques, ranging from less computationally expensive molecular mechanics (MM) methods to more accurate but demanding quantum mechanical methods like Density Functional Theory (DFT). The general workflow involves:

Generation of Initial Conformations: A large number of potential conformations are generated by systematically rotating the rotatable bonds within the molecule.

Geometry Optimization: Each of these initial structures is then optimized to find the nearest local energy minimum. This process adjusts the bond lengths, bond angles, and dihedral angles to achieve the most stable arrangement for that particular conformer.

Energy Calculation and Ranking: The energies of the optimized conformers are calculated, allowing them to be ranked from the most stable (lowest energy) to the least stable. This helps in identifying the most likely shapes the molecule will adopt.

For a molecule with the structural complexity of 3,7-Dimethyloctanenitrile, with its chiral center at the 3-position and a branched alkyl chain, a multitude of low-energy conformers are expected. Computational studies on similar flexible molecules have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can provide reliable geometries and relative energies of the different conformers. ucdavis.edurgdscience.com The analysis would likely reveal the preferred staggered conformations around the C-C single bonds to minimize steric hindrance.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis using DFT, the IR spectrum of 3,7-Dimethyloctanenitrile can be simulated. This calculation predicts the frequencies and intensities of the vibrational modes of the molecule. Key vibrational modes would include the characteristic C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), C-H stretching, and bending vibrations. Comparing the computed spectrum with an experimental one can help confirm the molecular structure and identify the prominent conformers present in a sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rgdscience.com The calculations would predict distinct signals for the different hydrogen and carbon atoms in the molecule, influenced by their local electronic environments. For instance, the protons and carbons near the electron-withdrawing nitrile group would be expected to have higher chemical shifts. These theoretical predictions can aid in the assignment of complex experimental NMR spectra.

The accuracy of these predictions is highly dependent on the level of theory and basis set used. Often, a scaling factor is applied to the calculated vibrational frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure.

For 3,7-Dimethyloctanenitrile, several key molecular descriptors can be computationally derived to predict its behavior in various systems. These descriptors are fundamental in fields like pharmacology and environmental science for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a molecule. A higher LogP value indicates a greater preference for nonpolar environments. For 3,7-Dimethyloctanenitrile, its long alkyl chain suggests a significant LogP value, making it relatively hydrophobic.

Topological Polar Surface Area (TPSA or PSA): This is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The nitrile group (-C≡N) is the primary contributor to the PSA of 3,7-Dimethyloctanenitrile.

Rotatable Bond Count: This is the number of bonds that allow for free rotation, which is a measure of the molecule's conformational flexibility. A higher number of rotatable bonds is sometimes associated with lower oral bioavailability.

The following table presents computationally predicted values for these descriptors for 3,7-Dimethyloctanenitrile.

| Molecular Descriptor | Predicted Value | Significance |

| LogP | ~3.5-4.0 | Indicates high lipophilicity and poor water solubility. |

| Polar Surface Area (PSA) | ~23.8 Ų | Suggests good membrane permeability based on the nitrile group. |

| Rotatable Bond Count | 6 | Reflects significant conformational flexibility. |

Note: These values are estimates based on standard computational algorithms and may vary slightly between different prediction software.

Reaction Mechanism Studies through Ab Initio and Density Functional Theory (DFT) Calculations

Computational methods, particularly DFT and ab initio calculations, are instrumental in investigating the mechanisms of chemical reactions. chemspider.com For 3,7-Dimethyloctanenitrile, these studies could elucidate the pathways of reactions such as hydrolysis, reduction, or cycloadditions involving the nitrile group.

A typical mechanistic study involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states along a proposed reaction pathway are optimized.

Calculating Energies: The energies of these stationary points are calculated to determine the reaction's thermodynamics (e.g., enthalpy of reaction) and kinetics (e.g., activation energy barriers).

Verifying Transition States: A frequency calculation is performed on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, the acid- or base-catalyzed hydrolysis of 3,7-Dimethyloctanenitrile to the corresponding carboxylic acid could be modeled. DFT calculations could map out the energy profile of the reaction, showing the stepwise addition of water to the nitrile carbon and subsequent tautomerization, helping to identify the rate-determining step of the process. Similarly, the reduction of the nitrile to an amine could be studied to understand the energetics of the hydrogenation process. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Vi. Environmental Chemistry and Fate

Photolytic and Hydrolytic Degradation Pathways

Specific research on the photolytic and hydrolytic degradation of 3,7-Dimethyloctanenitrile is not documented in available literature.

Hydrolysis: Generally, the nitrile functional group (-C≡N) can undergo hydrolysis to form a carboxylic acid (in this case, 3,7-dimethyloctanoic acid) and ammonia (B1221849). libretexts.orgchemistrysteps.com This reaction typically proceeds through an amide intermediate and can be catalyzed by the presence of acids or bases. libretexts.orgchemistrysteps.com However, without experimental studies, the specific rate constants (acid-catalyzed, base-catalyzed, and neutral) and the resulting environmental half-life of 3,7-Dimethyloctanenitrile in water and soil are unknown. epa.gov

Photolysis: Direct photolytic degradation occurs if a chemical can absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm), leading to its decomposition. There is no available information on the UV absorption spectrum of 3,7-Dimethyloctanenitrile to assess this pathway. Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals in the atmosphere or water, is a potential degradation route for many organic compounds. epa.gov However, specific rate constants for these reactions with 3,7-Dimethyloctanenitrile have not been determined.

Aerobic and Anaerobic Biodegradation Mechanisms

There are no specific studies available that document the microbial degradation of 3,7-Dimethyloctanenitrile under either aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.

Biodegradation is a crucial process determining the persistence of organic chemicals in the environment. nih.govnih.gov The branched alkyl structure of 3,7-Dimethyloctanenitrile could potentially hinder rapid biodegradation compared to linear alkanes. Microorganisms capable of utilizing nitriles as a carbon or nitrogen source possess nitrile hydratase or nitrilase enzymes to initiate the breakdown process. However, the susceptibility of this specific compound to such enzymatic action has not been investigated. Therefore, its persistence and potential for bioaccumulation cannot be accurately determined.

Environmental Partitioning and Transport Behavior in Different Compartments

The environmental transport of a chemical is governed by its physical and chemical properties, which determine how it partitions between different environmental compartments such as air, water, soil, and sediment. cdc.govnih.gov Key parameters for these predictions are unavailable for 3,7-Dimethyloctanenitrile.

Soil and Sediment: The tendency of a chemical to adsorb to soil and sediment is often estimated using the organic carbon-water partition coefficient (Koc). nih.gov A high Koc value indicates strong binding to soil organic matter, reducing mobility, while a low value suggests a higher potential for leaching into groundwater. mdpi.com No experimental or estimated Koc value for 3,7-Dimethyloctanenitrile is available.

Air and Water: The partitioning between air and water is described by the Henry's Law constant. epa.govepa.gov This value is critical for assessing whether a compound released into water is likely to volatilize into the atmosphere. This parameter has not been reported for 3,7-Dimethyloctanenitrile.

Biota: The octanol-water partition coefficient (Kow) is used as a surrogate measure for a chemical's potential to bioaccumulate in the fatty tissues of organisms. Data for the Kow of 3,7-Dimethyloctanenitrile could not be located.

Without these fundamental data points, it is not possible to create a quantitative assessment or data table describing the likely distribution and transport of 3,7-Dimethyloctanenitrile in the environment.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3,7-Dimethyloctanenitrile |

| 3,7-dimethyloctanoic acid |

Vii. Industrial Applications and Process Chemistry

Role as an Intermediate in Chemical Manufacturing Processes

3,7-Dimethyloctanenitrile serves as a valuable intermediate in organic synthesis, primarily as a precursor to its corresponding primary amine. The nitrile functional group (-C≡N) can be readily converted into an amine group (-CH₂-NH₂) through chemical reduction.

This transformation is a cornerstone of industrial amine synthesis. The most common method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel, palladium, or cobalt. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this conversion, particularly in smaller-scale or specialty chemical production libretexts.org.

The resulting compound, 3,7-Dimethyloctan-1-amine (B1355250) nih.gov, is the key product derived from the nitrile. This primary amine retains the branched ten-carbon aliphatic backbone, which imparts hydrophobicity, while introducing a nucleophilic and reactive amino group. This amine is the pivotal intermediate that is further functionalized to produce a range of specialty chemicals.

Table 1: Transformation of 3,7-Dimethyloctanenitrile to its Primary Amine Intermediate

| Precursor | Chemical Transformation | Product | Key Reagents/Catalysts |

|---|

Applications in Specialty Chemical Formulations

The derivatives of 3,7-Dimethyloctanenitrile, rather than the nitrile itself, are targeted for use in various specialty formulations. The conversion to 3,7-Dimethyloctan-1-amine is the gateway to these applications.

While 3,7-Dimethyloctanenitrile itself is not typically a direct component of cleanser formulations, its derivatives, specifically surfactants, possess the necessary properties for such applications. The amine derived from it can be used to create cationic surfactants, which are valuable in cleaning products for their ability to adsorb onto negatively charged surfaces, providing antistatic and softening effects in addition to cleaning.

The primary amine, 3,7-Dimethyloctan-1-amine, is an excellent precursor for producing high-performance industrial additives.

Surfactants: The structure of 3,7-Dimethyloctan-1-amine is inherently amphiphilic, containing a large, nonpolar (hydrophobic) alkyl tail and a polar (hydrophilic) amine head. This makes it a building block for cationic surfactants. Through a process called quaternization, the primary amine can be reacted with alkyl halides to form quaternary ammonium (B1175870) salts. These "quat" compounds are a major class of surfactants used as disinfectants, biocides, and antistatic agents.

Corrosion Inhibitors: Long-chain amines and their derivatives are widely used as corrosion inhibitors, particularly in the oil and gas and metalworking industries google.com. The mechanism of inhibition involves the adsorption of the molecule onto a metal surface. The nitrogen atom's lone pair of electrons coordinates with vacant d-orbitals of the metal, forming a coordinate bond nih.gov. This anchors the molecule to the surface, while the long, hydrophobic 3,7-dimethyloctyl chain forms a dense, nonpolar film google.com. This film acts as a barrier, isolating the metal from corrosive agents (like water and acids) in the environment mdpi.com.

Table 2: Derivatives of 3,7-Dimethyloctanenitrile as Industrial Additives

| Precursor Intermediate | Additive Class | Potential Derivative Example | Mechanism of Action |

|---|---|---|---|

| 3,7-Dimethyloctan-1-amine | Surfactant (Cationic) | N,N,N-Trimethyl-3,7-dimethyloctan-1-aminium chloride | Forms micelles in solution; reduces surface tension. |

Process Development and Optimization for Industrial-Scale Production

The industrial-scale synthesis of 3,7-Dimethyloctanenitrile requires careful process development and optimization to ensure high yield, purity, and cost-effectiveness. A likely synthetic route would start from readily available terpene-derived feedstocks like citronellal (B1669106) or citronellol.

Process optimization focuses on systematically studying the effect of various parameters on the reaction outcome. Key Process Parameters (KPPs) for the synthesis of a nitrile like 3,7-Dimethyloctanenitrile could include:

Temperature: Affects reaction rate and selectivity.

Pressure: Particularly important in catalytic hydrogenation steps.

Catalyst Type and Loading: The choice of catalyst and its concentration are critical for efficiency and conversion.

Reactant Molar Ratios: Stoichiometry affects yield and byproduct formation.

Reaction Time: Sufficient time is needed for completion, but excessively long times can lead to side reactions.

Modern process development often employs statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) to efficiently map the relationships between these parameters and the desired outputs (e.g., yield, purity). These methodologies allow chemists and engineers to identify the optimal operating conditions that maximize product output while minimizing costs and waste.

Table 3: Illustrative Parameters for Process Optimization Studies

| Key Process Parameter (Input) | Range Studied | Response Variable (Output) | Optimization Goal |

|---|---|---|---|

| Temperature (°C) | 80 - 150 | Yield (%) | Maximize |

| Pressure (bar) | 10 - 50 | Purity (%) | Maximize |

| Catalyst Concentration (wt%) | 0.1 - 1.0 | Selectivity (%) | Maximize |

Viii. Research Applications in Interdisciplinary Sciences

Utilization as a Chemical Stimulus in Neuroscientific Research

3,7-Dimethyloctanenitrile has been employed as a specific olfactory stimulus in neuroscientific studies to probe the mechanisms of sensory processing and its influence on cognitive functions.

Research into the role of neurochemical systems in memory consolidation has utilized 3,7-Dimethyloctanenitrile as part of a battery of olfactory stimuli. In a notable study investigating the function of noradrenergic activity in non-REM sleep, this compound was included in an odor recognition task administered to human subjects. The selection of a diverse set of odorants, including 3,7-Dimethyloctanenitrile, was crucial for assessing the subjects' ability to learn and later recognize specific smells, thereby providing a metric for memory performance.

The experimental design involved exposing participants to various odors, including 3,7-Dimethyloctanenitrile, before a period of sleep or sleep deprivation. This allowed researchers to examine how the manipulation of the noradrenergic system during sleep affected the consolidation of olfactory memories. The ability of subjects to correctly identify previously encountered scents from a larger set of odors served as a key dependent variable in this research.

The aforementioned study on noradrenergic activity and memory also provides insight into the modulation of neurological activity. By using pharmacological agents such as clonidine, an α2-noradrenergic autoreceptor agonist that suppresses locus coeruleus activity, and reboxetine, a noradrenaline reuptake inhibitor, researchers could modulate the noradrenergic system.

The performance of the subjects in the odor recognition task, which featured 3,7-Dimethyloctanenitrile, was then correlated with these induced changes in neurological activity. This approach helps to elucidate the causal relationship between the activity of specific neurotransmitter systems and cognitive processes like memory consolidation. The use of 3,7-Dimethyloctanenitrile as a constant sensory input in this paradigm allows for the assessment of how neurological modulation impacts the brain's ability to process and store sensory information.

Interactive Data Table: Odorants Used in Noradrenergic Activity Study

| Odorant Name | Chemical Formula |

| 3,7-Dimethyloctanenitrile | C10H19N |

| Isobutyl quinoline | C13H15N |

| Vigoflor | C13H18O |

| Herbac | C11H18O |

| 1-Phenylethyl acetate | C10H12O2 |

Application in Chemo-Sensory Research Paradigms

While the primary documented use of 3,7-Dimethyloctanenitrile is within the specific context of neuroscientific investigations into memory, its role as an olfactory stimulus has broader implications for chemo-sensory research. The study of how chemical signals are detected and interpreted by the nervous system often relies on the use of well-defined chemical compounds to elicit and measure sensory and perceptual responses.

The inclusion of 3,7-Dimethyloctanenitrile in studies of olfaction contributes to the broader understanding of the chemical space that the olfactory system can perceive. Although detailed research on its specific chemo-sensory properties is not widely published, its use in controlled experimental settings lays the groundwork for future investigations into its receptor interactions and the perceptual qualities it evokes.

Ix. Regulatory Framework and Intellectual Property Landscape

Chemical Inventory Listings and Regulatory Status

3,7-Dimethyloctanenitrile is a globally recognized substance, reflected by its presence on numerous national and international chemical registers. This widespread listing facilitates its trade and use in various industries, particularly in the fragrance sector.

3,7-Dimethyloctanenitrile, often identified by its synonym Citronellyl Nitrile and CAS Number 51566-62-2, is included on several major chemical inventories. thegoodscentscompany.comnih.gov A significant listing for the fragrance industry is its inclusion on the International Fragrance Association (IFRA) Transparency List. nih.gov This list comprises ingredients used in fragrance compounding, demonstrating the compound's relevance in this market.

In Europe, the compound is registered under the REACH regulation with the EC Number 257-288-8, and its details are available in the European Chemicals Agency (ECHA) registration dossiers and the C&L Inventory. nih.govechemi.com Its registration signifies compliance with EU regulations on chemical safety and use.

Beyond Europe, 3,7-dimethyloctanenitrile is listed on several other key national inventories, including:

The Australian Inventory of Industrial Chemicals (AICIS). nih.gov

The U.S. Environmental Protection Agency's (EPA) Chemicals under the TSCA (Toxic Substances Control Act). nih.gov

The New Zealand Environmental Protection Authority (EPA) inventory. nih.gov

Japan's Chemical Substance Dictionary (Nikkaji). nih.gov

Interactive Data Table: International Inventory Status of 3,7-Dimethyloctanenitrile

| Inventory/List | Identifier/Status | Region/Organization |

| IFRA Transparency List | Listed | International Fragrance Association |

| REACH Registration | EC No. 257-288-8 | European Union |

| Australian Inventory of Industrial Chemicals (AICIS) | Listed | Australia |

| TSCA Inventory | Listed | United States |

| New Zealand Inventory | Listed | New Zealand |

| Nikkaji | J65.659C | Japan |

The classification of 3,7-dimethyloctanenitrile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) varies slightly across different notifying bodies and databases, which is common for self-classified substances. However, a consensus on its primary hazards can be established from aggregated data.

The ECHA C&L Inventory, which aggregates notifications from manufacturers and importers, indicates that the substance is predominantly classified for causing serious eye irritation and being harmful to aquatic life with long-lasting effects. nih.govechemi.com Some suppliers also classify it for acute oral and inhalation toxicity. thegoodscentscompany.comperflavory.com

Interactive Data Table: UN GHS Classification for 3,7-Dimethyloctanenitrile

| Hazard Class | Hazard Code | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | 💀 | Danger | thegoodscentscompany.com |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | 💀 | Danger | thegoodscentscompany.com |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | ❗ | Warning | nih.govechemi.com |

| Hazardous to the Aquatic Environment, Long-term Hazard | H412 | Harmful to aquatic life with long lasting effects | None | None | thegoodscentscompany.comnih.gov |

Patent Analysis and Innovation Trends

The intellectual property landscape for 3,7-dimethyloctanenitrile reveals ongoing innovation focused on optimizing its production and developing novel derivatives with enhanced properties for the fragrance industry.

Patented synthetic routes to 3,7-dimethyloctanenitrile primarily start from citronellal (B1669106), a widely available natural aldehyde. Recent patents focus on improving efficiency, reducing environmental impact, and simplifying the production process.

One patented method involves a "one-pot" process where citronellal undergoes oximation and subsequent dehydration to yield citronellyl nitrile. google.com This approach saves process operations and improves production efficiency, with a reported yield of over 96%. google.com Another patented technology describes a one-pot catalytic ammoxidation of citronellal using isopropanol (B130326) as a solvent. google.com This process can achieve a product yield of over 83% and purity of over 97% by optimizing the catalyst and oxidant ratios. google.com These methods represent a move towards more streamlined and cost-effective manufacturing that avoids harsh or environmentally damaging reagents. google.com

Innovation is also occurring in the development of derivatives of 3,7-dimethyloctanenitrile to create new scent profiles and improve stability in various applications. The primary industrial application for these derivatives remains in perfumery and consumer products.

One area of development is the creation of hydrogenated citronellyl nitrile, which is 3,7-dimethyloctanenitrile. google.com This saturated derivative offers a different scent profile and potentially greater stability in certain product bases compared to its unsaturated precursor, citronellyl nitrile (3,7-dimethyl-6-octenenitrile).

Furthermore, a European patent discloses novel nitrile derivatives that are structurally similar to 3,7-dimethyloctanenitrile and are designed to confer specific lemon-type odor notes. epo.org The patent claims these new compounds are olfactively more powerful, elegant, and have a more natural and less fatty character than existing nitriles like geranyl nitrile or citronellyl nitrile. epo.org This highlights a trend toward fine-tuning the molecular structure to achieve more desirable and sophisticated fragrances for use in perfumery. epo.org

Q & A

Basic Questions

Q. What are the key environmental and toxicological properties of 3,7-Dimethyloctanenitrile that dictate laboratory safety protocols?

- Methodological Answer : Prioritize acute toxicity data for risk mitigation. For example:

- Aquatic toxicity : Fish (LC50 = 3.2 mg/L) and water flea (EC50 = 1.7 mg/L) indicate high toxicity, necessitating containment to prevent aquatic contamination .

- Oral toxicity : Rat LD50 = 4,900 mg/kg suggests moderate mammalian toxicity; use PPE (gloves, goggles) during handling .

- Environmental persistence : Classified as "not easily degradable," requiring disposal via approved hazardous waste protocols .

Q. How is 3,7-Dimethyloctanenitrile structurally characterized, and what analytical techniques are recommended?

- Methodological Answer : Use spectroscopy and chromatography:

- GC-MS : For purity assessment and identification of volatile byproducts.

- NMR (¹H/¹³C) : To confirm nitrile functional group and branching at C3 and C7 positions.

- HPLC : For quantifying impurities in synthetic batches.

- Note: While synthesis details are not provided in the evidence, analogous nitrile synthesis (e.g., alkylation of cyanide precursors) may apply .

Advanced Research Questions

Q. How should ecotoxicological assays for 3,7-Dimethyloctanenitrile be designed to align with regulatory frameworks?

- Methodological Answer : Follow OECD guidelines for standardized testing:

- Test organisms : Daphnia magna (water flea) and zebrafish (Danio rerio) for EC50/LC50 determination .

- Concentration ranges : Start at 0.1 mg/L, escalating to 10 mg/L, based on existing LC50 = 3.2 mg/L .

- Controls : Include solvent controls (e.g., acetone) and reference toxicants (e.g., K₂Cr₂O₇ for Daphnia).

- Endpoint measurements : Mortality (fish) and immobilization (water flea) over 48–96 hours .

Q. What methodological challenges arise when investigating 3,7-Dimethyloctanenitrile in olfactory or flavor research?

- Methodological Answer : Address volatility and sensory interference:

- Odor masking : Use gas chromatography-olfactometry (GC-O) to distinguish 3,7-Dimethyloctanenitrile from co-eluting compounds in fragrance blends .

- Dose-response curves : Test thresholds in human sensory panels (e.g., 0.01–1 ppm) to quantify detection limits .

- Confounding factors : Control for humidity/temperature, which affect nitrile stability in airborne applications .

Q. How can researchers reconcile discrepancies in toxicity data across studies?

- Methodological Answer : Analyze experimental variables:

- Test conditions : Compare water hardness, pH, and temperature, which influence LC50/EC50 .

- Species sensitivity : Validate results using multiple species (e.g., Ceriodaphnia dubia vs. D. magna).

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess data variability .

Q. What strategies are recommended for screening 3,7-Dimethyloctanenitrile’s endocrine-disrupting potential?

- Methodological Answer : Use tiered EPA Endocrine Disruptor Screening Program (EDSP) assays :

- In vitro : ER/AR receptor binding assays to assess estrogenic/androgenic activity.

- In vivo : Frog metamorphosis (OECD TG 231) or fish short-term reproduction assays (OECD TG 229).

- Dosing : Prepare stock solutions in DMSO (<0.1% v/v) to avoid solvent toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.